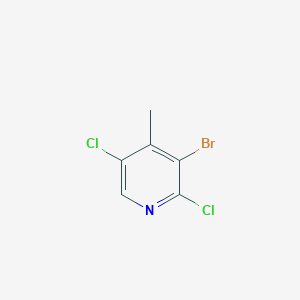

3-Bromo-2,5-dichloro-4-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2,5-dichloro-4-methylpyridine: is a heterocyclic aromatic compound with the molecular formula C6H4BrCl2N . It is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dichloro-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes the bromination and chlorination of 4-methylpyridine under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure settings .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2,5-dichloro-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of palladium or other metal catalysts is commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, 3-Bromo-2,5-dichloro-4-methylpyridine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the production of dyes, pigments, and polymers .

Wirkmechanismus

The mechanism by which 3-Bromo-2,5-dichloro-4-methylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-3-chloro-4-methylpyridine

- 3-Bromo-2-methylpyridine

- 2,5-Dichloro-4-methylpyridine

Comparison: Compared to these similar compounds, 3-Bromo-2,5-dichloro-4-methylpyridine is unique due to the specific arrangement of bromine and chlorine atoms on the pyridine ring. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications .

Biologische Aktivität

3-Bromo-2,5-dichloro-4-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrCl2N. The compound features a pyridine ring substituted with bromine and chlorine atoms, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrCl2N |

| Molecular Weight | 220.46 g/mol |

| SMILES | CC1=CC(=NC(=C1Br)Cl)Cl |

| InChI | InChI=1S/C6H4BrCl2N/c1-3-2-4(8)10-6(9)5(3)7/h2H,1H3 |

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyridine derivatives. Recent advancements in synthetic methodologies have improved yields and reduced the number of steps required to obtain this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various pyridine derivatives, this compound demonstrated potent inhibition against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines. For instance, it has been reported to significantly reduce lipopolysaccharide (LPS)-stimulated TNF-α release in human whole blood assays, highlighting its potential as an anti-inflammatory agent .

Enzyme Inhibition

This compound has also been identified as an inhibitor of p38 MAP kinase. This enzyme plays a critical role in cellular responses to stress and inflammation. The compound's inhibitory activity was evaluated using ELISA assays, revealing that it could effectively suppress the enzymatic activity associated with inflammatory responses .

Case Studies

- Study on Antimicrobial Activity : A recent publication detailed the antimicrobial efficacy of various halogenated pyridines, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of this compound in a murine model of inflammation. Administration of this compound resulted in reduced swelling and inflammatory markers compared to control groups.

Eigenschaften

IUPAC Name |

3-bromo-2,5-dichloro-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPSPDXCNYJFTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.